Dimethyl (cyanomethyl)phosphonate

Overview

Description

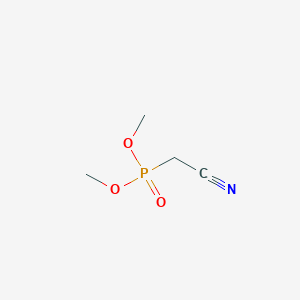

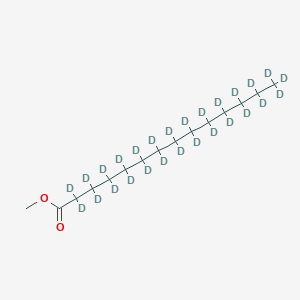

Dimethyl (cyanomethyl)phosphonate is a chemical compound with the molecular formula C4H8NO3P . It is also known by other names such as 2-dimethoxyphosphorylacetonitrile, Phosphonic acid, (cyanomethyl)-, dimethyl ester, and dimethoxyphosphorylacetonitrile . The molecular weight of this compound is 149.09 g/mol .

Synthesis Analysis

The synthesis of phosphonates, including Dimethyl (cyanomethyl)phosphonate, typically relies on two different strategies: the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .

Molecular Structure Analysis

The molecular structure of Dimethyl (cyanomethyl)phosphonate includes a phosphonate (P(O)(OH)2) group attached to the molecule via a P-C bond . The InChI code for this compound is 1S/C4H8NO3P/c1-7-9(6,8-2)4-3-5/h4H2,1-2H3 .

Chemical Reactions Analysis

Phosphinic and phosphonic acids, which include Dimethyl (cyanomethyl)phosphonate, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .

Physical And Chemical Properties Analysis

Dimethyl (cyanomethyl)phosphonate is a liquid at room temperature . It has a boiling point of 101-102 °C/0.4 mmHg and a density of 1.095 g/mL at 25 °C . The refractive index of this compound is 1.434 .

Scientific Research Applications

1. Flame Retardancy in Materials

Dimethyl methyl phosphonate (DMMP), a derivative of Dimethyl (cyanomethyl)phosphonate, is used as a flame retardant in materials like urethane foams and polyester resins. This application capitalizes on its ability to reduce flammability in various industrial materials (Dunnick et al., 1984).

2. Polymer Production

Polymeric phosphonate esters, potentially derived from Dimethyl (cyanomethyl)phosphonate, have varied applications. They can be synthesized through polycondensations with certain diols. These polymers are significant in various fields, although achieving high molecular weights can be challenging (Branham et al., 2000).

3. Non-Flammable Electrolytes in Batteries

DMMP, related to Dimethyl (cyanomethyl)phosphonate, shows promise as a non-flammable solvent for lithium batteries. It can solvate lithium salts to form non-flammable, Li+-conducting electrolytes with wide electrochemical windows and compatibility with various battery components. This application could lead to safer, high-performance lithium batteries (Feng et al., 2008).

4. Chemical Detection Technologies

In chemical detection, DMMP can be used for sensing purposes, such as detecting nerve agents. For instance, a Cu2+/l-cysteine bilayer-coated microcantilever can bend upon exposure to DMMP, indicating its potential in sensitive detection technologies (Yang et al., 2003).

Mechanism of Action

Mode of Action

It’s known that the compound has been used as a reagent in the horner-wadsworth-emmons olefination reaction . This reaction is a method used in organic chemistry to form carbon-carbon double bonds (alkenes) from aldehydes or ketones and a phosphonate ester .

Biochemical Pathways

It’s known that the compound plays a role in the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .

Result of Action

It’s known that the compound has been used as a reagent in the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .

Action Environment

It’s known that the compound is a liquid at room temperature and has a boiling point of 101-102 °c . These properties suggest that the compound’s action, efficacy, and stability could potentially be influenced by temperature and other environmental conditions.

Safety and Hazards

The safety information for Dimethyl (cyanomethyl)phosphonate indicates that it is a combustible liquid . It has a flash point of 113 °C . The compound is classified under GHS07 and GHS08 hazard pictograms, indicating that it can cause eye irritation, is harmful if inhaled, and may cause genetic defects .

Future Directions

The future directions for the research and application of Dimethyl (cyanomethyl)phosphonate and similar compounds could involve further exploration of their biological activities and synthetic potential . Their resistance to hydrolysis makes them useful in the development of potential drugs and agrochemicals . Additionally, their role as analogues of amino acids could be further explored .

properties

IUPAC Name |

2-dimethoxyphosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO3P/c1-7-9(6,8-2)4-3-5/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOABFBADMALFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505796 | |

| Record name | Dimethyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (cyanomethyl)phosphonate | |

CAS RN |

21658-92-4 | |

| Record name | Dimethyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL (CYANOMETHYL)PHOSPHONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)